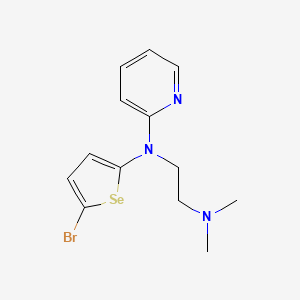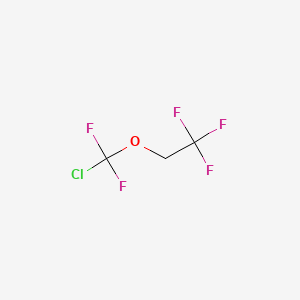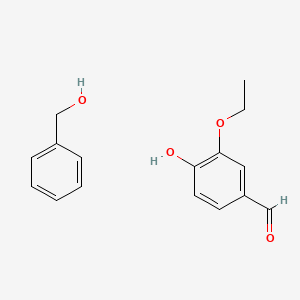
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-hydroxybenzaldehyde, also known as ethylvanillin, is an organic compound with the molecular formula C9H10O3. It is a white to light yellow crystalline powder with a strong vanilla-like aroma. This compound is widely used as a flavoring agent in the food industry and as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions
Oxidation Method: Another method involves the condensation of ortho-ethoxyphenol with glyoxylic acid, followed by heating and oxidation.
Hydrolysis and Chlorination Method: It can also be prepared by the condensation of ortho-ethoxyphenol with trichloroacetaldehyde, followed by hydrolysis and chlorination.
Distillation Method: Additionally, it can be synthesized by the reaction of catechol with ethyl sulfate, followed by distillation, extraction, and fractionation.
Industrial Production Methods
In industrial settings, 3-ethoxy-4-hydroxybenzaldehyde is typically produced through the ethylation of vanillin. This process involves the reaction of vanillin with ethyl acetate in the presence of a base, followed by purification to obtain the final product .
化学反応の分析
Types of Reactions
Oxidation: 3-Ethoxy-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-Ethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Anti-inflammatory Activity: It exerts anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways.
Antinociceptive Activity: The compound has been shown to reduce pain perception by interacting with pain receptors and modulating pain signaling pathways.
類似化合物との比較
3-Ethoxy-4-hydroxybenzaldehyde can be compared with other similar compounds such as vanillin, isovanillin, and 3,4-dimethoxybenzaldehyde:
3,4-Dimethoxybenzaldehyde: This compound has two methoxy groups on the benzene ring and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-ethoxy-4-hydroxybenzaldehyde lies in its stronger aroma compared to vanillin and its broader range of applications in different fields .
特性
CAS番号 |
123618-04-2 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol |
InChI |
InChI=1S/C9H10O3.C7H8O/c1-2-12-9-5-7(6-10)3-4-8(9)11;8-6-7-4-2-1-3-5-7/h3-6,11H,2H2,1H3;1-5,8H,6H2 |
InChIキー |
MPNAVVIZCHTDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
| 123618-04-2 | |
同義語 |
vanillal S 10026 vanillal S-10026 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)
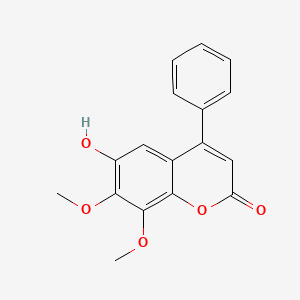
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)
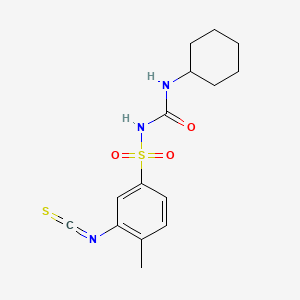
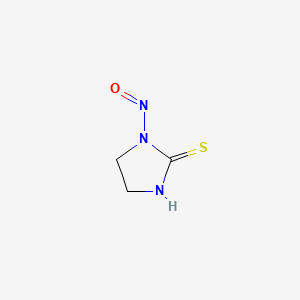
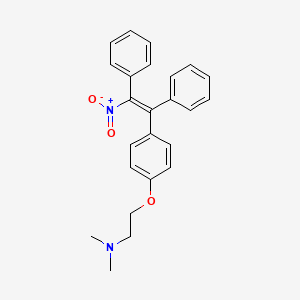
![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)
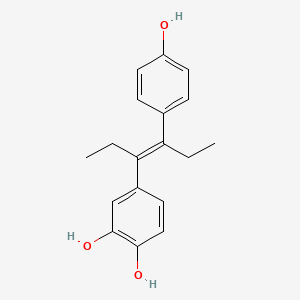
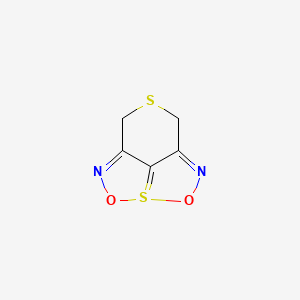
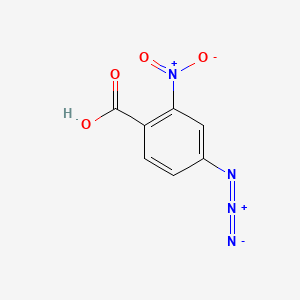
![magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B1229977.png)
